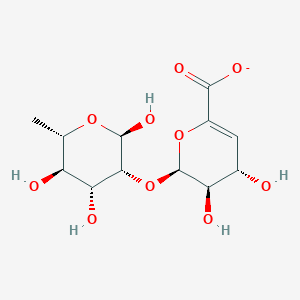

2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose(1-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

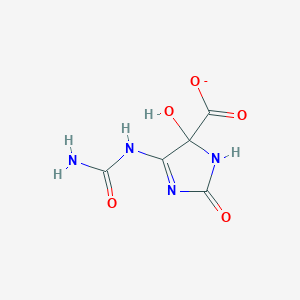

2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose(1-) is a hexuronate that results from the removal of a proton from the carboxy group of 2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose. It is a monocarboxylic acid anion and a hexuronate. It is a conjugate base of a 2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose.

科学的研究の応用

Synthesis and Agricultural Applications

- Convenient Synthesis from Okra Mucilage: A method for synthesizing lepidimoide, a compound structurally related to 2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose(1-), from okra fruit mucilage has been developed. This process is simpler than previous methods and produces large quantities necessary for research. Both lepidimoide and its byproduct, epi-lepidimoide, showed significant growth-promoting activity in plant hypocotyls elongation tests (Hirose, Endo, & Hasegawa, 2004).

Biomedical Research

- Component of Capsular Polysaccharide in Streptococcus pneumoniae: A structural component of the capsular polysaccharide of Streptococcus pneumoniae type 19F, closely related to 2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose(1-), was synthesized using sequential glycosylation reactions. This research contributes to understanding bacterial polysaccharides and their roles in pathogenicity and immune response (Sugawara & Igarashi, 1988).

Chemical Synthesis and Analysis

- Synthesis of Unsaturated Nucleoside Analogs: Research on synthesizing unsaturated 6-deoxy-L-hexopyranosyltheophylline diacetate from L-rhamnopyranose, closely related to the compound , opens pathways for developing novel nucleoside analogs. These compounds have potential applications in medicinal chemistry and drug development (Onodera & Yajima, 1970).

Biopolymer Research

- Analysis in Lignin-Degrading Enzymes: Pyranose 2-oxidase, a lignin-degrading enzyme from lignocellulolytic fungi, demonstrates specificity for oxidizing aldopyranoses including D-glucose, a compound structurally related to 2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose(1-). Understanding this enzyme's interaction with pyranose structures contributes to lignocellulose degradation research, a crucial area in biofuel production (Hallberg, Leitner, Haltrich, & Divne, 2004).

特性

製品名 |

2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose(1-) |

|---|---|

分子式 |

C12H17O10- |

分子量 |

321.26 g/mol |

IUPAC名 |

(2S,3R,4S)-3,4-dihydroxy-2-[(2R,3R,4R,5R,6S)-2,4,5-trihydroxy-6-methyloxan-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate |

InChI |

InChI=1S/C12H18O10/c1-3-6(14)8(16)9(11(19)20-3)22-12-7(15)4(13)2-5(21-12)10(17)18/h2-4,6-9,11-16,19H,1H3,(H,17,18)/p-1/t3-,4-,6-,7+,8+,9+,11+,12+/m0/s1 |

InChIキー |

PBUKNNGDHZLXKG-UYKOWFBBSA-M |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)O[C@@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)O)OC2C(C(C=C(O2)C(=O)[O-])O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-dimethyl-N-(3,4,5-trimethoxyphenyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1259676.png)

![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylselanylpentan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259678.png)